molecular formula C6H7N2O3+ B12344172 1,3-Dimethylpyrimidin-1-ium-2,4,5-trione

1,3-Dimethylpyrimidin-1-ium-2,4,5-trione

Cat. No.: B12344172
M. Wt: 155.13 g/mol
InChI Key: ZTVLSQRXGIUFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylpyrimidin-1-ium-2,4,5-trione is a heterocyclic compound featuring a pyrimidine backbone substituted with methyl groups at the 1 and 3 positions and three ketone groups at the 2, 4, and 5 positions. Its synthesis likely involves annelation or nucleophilic substitution reactions, as seen in related trione derivatives (e.g., imidazolidine-triones synthesized via α-dicarbonyl reactivity) . Crystallographic studies using tools like SHELX may resolve its conformation, as seen in analogous pyrimidine-triones .

Properties

Molecular Formula

C6H7N2O3+

Molecular Weight

155.13 g/mol

IUPAC Name

1,3-dimethylpyrimidin-1-ium-2,4,5-trione

InChI

InChI=1S/C6H7N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3H,1-2H3/q+1

InChI Key

ZTVLSQRXGIUFEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=O)C=[N+](C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyrimidin-1-ium-2,4,5-trione can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethylurea with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions typically involve heating the reaction mixture to a temperature of around 150°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrimidin-1-ium-2,4,5-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

1,3-Dimethylpyrimidin-1-ium-2,4,5-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-dimethylpyrimidin-1-ium-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyrimidine-triones

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Feature Reference
This compound 1,3-dimethyl C₆H₇N₂O₃* ~167.13 (estimated) Aromatic ring; trione groups N/A
1,3-Diphenyl-pyrimidine-2,4,6-trione 1,3-diphenyl C₁₆H₁₂N₂O₃ 280.28 High lipophilicity
5-Ethyl-1-methyl-5-phenyl derivative 1-methyl, 5-ethyl/phenyl C₁₄H₁₃N₂O₃ 265.27 Steric hindrance

Table 2: Functional Comparisons

Compound Type Ring System Aromaticity Common Applications Example Bioactivity Reference
Pyrimidine-triones Pyrimidine Yes Medicinal chemistry Enzyme inhibition (inferred)
Imidazolidine-triones Imidazolidine No Anticholinesterase agents Acetylcholinesterase inhibition
Cyclohexane-triones Cyclohexane No Natural product analogs Antimicrobial (e.g., safflomin)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.